molecular formula C23H17Cl3N4O6S3 B10939268 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[({5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[({5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10939268
M. Wt: 648.0 g/mol
InChI Key: APGHNEDSRSYLAF-UHFFFAOYSA-N
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Description

The compound 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[({5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including a thiadiazole ring, a furyl group, and a carboxylic acid moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[({5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the furyl group through a series of coupling reactions. The final steps involve the formation of the bicyclic core and the addition of the carboxylic acid group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[({5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID: undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The furyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted furyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[({5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[({5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, including inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[({5-[(2,4,6-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
  • 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[({5-[(2,4,6-TRIFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

Uniqueness

The uniqueness of 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[({5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, or potency in various applications.

Properties

Molecular Formula

C23H17Cl3N4O6S3

Molecular Weight

648.0 g/mol

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carbonyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C23H17Cl3N4O6S3/c1-9-28-29-23(39-9)38-8-10-7-37-21-16(20(32)30(21)17(10)22(33)34)27-19(31)15-3-2-12(36-15)6-35-18-13(25)4-11(24)5-14(18)26/h2-5,16,21H,6-8H2,1H3,(H,27,31)(H,33,34)

InChI Key

APGHNEDSRSYLAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=CC=C(O4)COC5=C(C=C(C=C5Cl)Cl)Cl)SC2)C(=O)O

Origin of Product

United States

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